4-Nitrophenyl 3,5-dichloro-1,2-thiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl 3,5-dichloro-1,2-thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a thiazole ring substituted with nitrophenyl and dichloro groups, making it a unique and potentially valuable molecule in various scientific fields.
Vorbereitungsmethoden
The synthesis of 4-Nitrophenyl 3,5-dichloro-1,2-thiazole-4-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3,5-dichloro-1,2-thiazole-4-carboxylic acid with 4-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Analyse Chemischer Reaktionen
4-Nitrophenyl 3,5-dichloro-1,2-thiazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The nitrophenyl and dichloro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The thiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl 3,5-dichloro-1,2-thiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antimicrobial, antifungal, and anticancer agents.
Biological Studies: The compound is used in studies to understand the biological activities of thiazole derivatives and their potential therapeutic applications.
Industrial Applications: It is used in the development of new materials and chemical processes, including the synthesis of dyes and polymers.
Wirkmechanismus
The mechanism of action of 4-Nitrophenyl 3,5-dichloro-1,2-thiazole-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl and dichloro groups enhance its binding affinity to enzymes and receptors, leading to various biological effects. The thiazole ring’s aromaticity and electron-donating properties play a crucial role in its activity .
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenyl 3,5-dichloro-1,2-thiazole-4-carboxylate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
These compounds share the thiazole ring but differ in their substituents and biological activities, highlighting the unique properties of this compound .
Eigenschaften
Molekularformel |
C10H4Cl2N2O4S |
---|---|
Molekulargewicht |
319.12 g/mol |
IUPAC-Name |
(4-nitrophenyl) 3,5-dichloro-1,2-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H4Cl2N2O4S/c11-8-7(9(12)19-13-8)10(15)18-6-3-1-5(2-4-6)14(16)17/h1-4H |
InChI-Schlüssel |
UMKVBNRZIAILIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C2=C(SN=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.